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lacto-n-Fucopentaose III

Cat. No.: B11824171
M. Wt: 853.8 g/mol
InChI Key: CMQZRJBJDCVIEY-JEOLMMCMSA-N
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Description

Lacto-N-fucopentaose III (LNFP III) is a pentasaccharide human milk oligosaccharide (HMO) with the structural formula Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc . Also known as the Lewis X pentasaccharide, it is a prominent immunomodulatory glycan of significant interest for biomedical research . LNFP III has demonstrated potent anti-inflammatory and immune-modulating properties in preclinical models. Studies show it can significantly reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by skewing the peripheral immune response towards a Th2-dominant profile and modulating innate immune cells . Its mechanism of action involves alternative activation of antigen-presenting cells (APCs) via a receptor-mediated process that requires clathrin/dynamin-dependent endocytosis . Signaling may be mediated through receptors such as TLR4 and C-type lectins like SIGNR-1, leading to the upregulation of regulatory enzymes including arginase-1 and indoleamine 2,3-dioxygenase . Recent research has expanded its potential applications to virology, where LNFP III conjugated to dextran (P3DEX) has been shown to inhibit HIV-1 replication in primary human macrophages. This anti-viral activity is achieved by augmenting β-chemokine secretion and increasing autophagic flux in a TLR8-dependent manner, while simultaneously controlling virus-induced immune activation . This product is supplied as a high-purity laboratory reagent and is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H55NO25 B11824171 lacto-n-Fucopentaose III

Properties

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1

InChI Key

CMQZRJBJDCVIEY-JEOLMMCMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Lacto N Fucopentaose Iii

Endogenous Biosynthesis in Human Lactocytes

The production of LNFPIII occurs within human lactocytes, the specialized epithelial cells of the mammary gland responsible for milk synthesis. biorxiv.orgnih.gov The biosynthesis is a multi-step enzymatic process that builds upon a precursor oligosaccharide. biorxiv.orggoogle.com The core structure, lacto-N-neotetraose (LNnT), serves as the acceptor molecule for the final fucosylation step that yields LNFPIII. nih.govgoogle.com

Enzymatic Machinery for Fucosylation and Glycosylation

The synthesis of LNFPIII is dependent on the coordinated action of specific glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. nih.govresearchgate.net These enzymes are responsible for constructing the precise glycan structures that define HMOs. researchgate.net

Role of Alpha-1,3-Fucosyltransferases (e.g., FUT3, FUT6)

The final and defining step in LNFPIII biosynthesis is the addition of a fucose sugar residue in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) unit of the precursor, lacto-N-neotetraose (LNnT). nih.gov This reaction is catalyzed by an α1,3-fucosyltransferase. nih.gov

Research has identified several candidate genes for this enzymatic step. Co-expression analysis in human lactocytes points to FUT3 and FUT6 as likely candidates for encoding the α1,3-fucosyltransferase responsible for LNFPIII synthesis. biorxiv.org The FUT3 gene, also known as the Lewis gene, is known to encode an enzyme with α1,3/4-fucosyltransferase activity. nih.govisciii.es While FUT3 is primarily associated with α1,4-fucosylation in some contexts, it can also exhibit α1,3-fucosyltransferase activity. isciii.esaai.org Studies have also shown that fucosyltransferases like FUT4, FUT5, FUT6, and FUT7 can catalyze the addition of fucose in an α1,3 linkage. oup.com

A study focusing on the efficient production of LNFPIII in engineered Escherichia coli identified a novel α1,3-fucosyltransferase from Parabacteroides goldsteinii (PgsFucT) that showed high specificity for the GlcNAc in the N-acetyllactosamine (LacNAc) skeleton of LNnT, minimizing the formation of byproducts. nih.gov

Involvement of Beta-1,3-N-Acetylglucosaminyltransferases (e.g., B3GNT3, B3GNT7)

The precursor to LNnT, and therefore a crucial intermediate in the LNFPIII pathway, is lacto-N-triose II (LNT-II). The synthesis of LNT-II from lactose (B1674315) involves the action of a β-1,3-N-acetylglucosaminyltransferase. google.comacs.org This enzyme transfers an N-acetylglucosamine (GlcNAc) residue to lactose.

Integrated 'omics analysis has identified B3GNT3 and B3GNT7 as candidate genes co-expressed in lactocytes for the LNFPIII synthesis pathway. biorxiv.org These genes encode β-1,3-N-acetylglucosaminyltransferases. B3GNT7, in particular, has been noted for its high expression in intestinal epithelial cells and its role in glycosylation. nih.gov

Contribution of Beta-1,4-Galactosyltransferases (e.g., B4GALT2, B4GALT3)

Following the formation of LNT-II, a galactose residue is added in a β1,4-linkage to form lacto-N-neotetraose (LNnT), the direct precursor to LNFPIII. google.comoup.com This step is catalyzed by a β-1,4-galactosyltransferase.

Gene co-expression studies in human lactocytes have implicated B4GALT2 and B4GALT3 in the synthesis of LNFPIII. biorxiv.org These enzymes are responsible for the synthesis of complex-type N-linked oligosaccharides in many glycoproteins and the carbohydrate moieties of glycolipids. nih.gov

Genetic Regulation and Gene Co-expression Networks in Lacto-N-Fucopentaose III Synthesis

The synthesis of LNFPIII is not only dependent on the presence of the necessary enzymes but also on the regulation of their gene expression. The coordinated expression of the genes encoding these enzymes is crucial for the efficient production of this complex oligosaccharide.

Recent studies have utilized integrated 'omics approaches, combining glycan and RNA expression data, to construct models of HMO biosynthetic networks. escholarship.orgnih.gov These models help in predicting the glycosyltransferases involved in the synthesis of specific HMOs. escholarship.org

Co-expression analysis of genes in human lactocytes has revealed potential pathways for the synthesis of specific HMOs, including LNFPIII. biorxiv.org Specifically, a set of candidate genes for the LNFPIII synthesis pathway, including B3GNT3 or B3GNT7 , B4GALT3 or B4GALT2 , and FUT6 or FUT3 , have been identified as being co-expressed in a subset of lactocytes (LC2 cells). biorxiv.org This co-expression suggests a coordinated regulation of these genes to produce LNFPIII. biorxiv.org

Furthermore, the expression of genes within these lactocyte subtypes has been associated with the concentration of specific HMOs. For instance, gene expression in LC2 cells was found to be associated with LNFPIII levels. biorxiv.org The use of weighted gene co-expression network analysis (WGCNA) is a powerful tool to understand these complex gene interactions. frontiersin.orgnih.govnih.gov

Precursor Utilization and Substrate Specificity in Mammalian Systems

The biosynthesis of LNFPIII is a stepwise process that relies on the availability of specific precursor molecules. The synthesis starts with lactose, the most abundant carbohydrate in human milk. acs.orgescholarship.org

The pathway proceeds as follows:

Lactose is converted to lacto-N-triose II (LNT-II) by a β-1,3-N-acetylglucosaminyltransferase. google.comacs.org

LNT-II is then converted to lacto-N-neotetraose (LNnT) by a β-1,4-galactosyltransferase. google.comoup.com

Finally, LNnT serves as the acceptor for an α1,3-fucosyltransferase, which adds a fucose residue to produce This compound . nih.govgoogle.com

The efficiency of this pathway depends on the substrate specificity of the involved enzymes. nih.gov For example, the α1,3-fucosyltransferase must specifically recognize the GlcNAc residue in LNnT. nih.gov Some fucosyltransferases may also act on other substrates like lactose, leading to the formation of byproducts such as 3-fucosyllactose (B594375) (3-FL). nih.gov The discovery of highly specific enzymes, such as the α1,3-fucosyltransferase from Parabacteroides goldsteinii, is crucial for efficient LNFPIII synthesis. nih.gov

The substrate specificity of glycosyltransferases is a key area of research, with engineering efforts aimed at improving their catalytic efficiency and modifying their substrate preferences for industrial-scale HMO production. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzymatic StepEnzyme ClassCandidate Genes
Fucosylation of LNnTAlpha-1,3-FucosyltransferaseFUT3, FUT6 biorxiv.org
GlcNAc addition to LactoseBeta-1,3-N-AcetylglucosaminyltransferaseB3GNT3, B3GNT7 biorxiv.org
Galactose addition to LNT-IIBeta-1,4-GalactosyltransferaseB4GALT2, B4GALT3 biorxiv.org

Table 2: Precursor Molecules in this compound Biosynthesis

PrecursorProduct
LactoseLacto-N-triose II (LNT-II)
Lacto-N-triose II (LNT-II)Lacto-N-neotetraose (LNnT)
Lacto-N-neotetraose (LNnT)This compound (LNFPIII)

Chemoenzymatic and Enzymatic Synthesis Strategies for this compound

Regio- and Stereoselective Glycosylation Methodologies

Achieving correct regio- and stereoselectivity is the central challenge in oligosaccharide synthesis. For LNFP III, this means creating the specific Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc structure.

In chemical synthesis, key transformations involve highly planned, selective glycosylations. For instance, a synthetic route might construct a disaccharide and then couple it with other building blocks to form the final pentasaccharide. nih.govnih.gov One reported strategy involved the coupling of a trisaccharide donor with a disaccharide acceptor to afford the protected pentasaccharide, which was then deprotected to yield LNFP III. tandfonline.com

Enzymatic methods provide inherent regio- and stereoselectivity. tandfonline.com The formation of LNFP III relies on fucosyltransferases that specifically create the α1,3-linkage between fucose and the GlcNAc residue of the LNnT acceptor. rsc.org Similarly, mutant glycosidases, known as glycoligases, have been engineered to catalyze the formation of this specific bond. umd.edu These enzymes retain the anomeric configuration (α→α) and utilize activated donor substrates like α-fucosyl fluoride (B91410) for efficient synthesis. umd.edu

Characterization of Enzyme Specificity for this compound Formation

The choice of enzyme is critical for the successful synthesis of LNFP III. Researchers have characterized several enzymes for their ability to catalyze the necessary fucosylation step.

A key enzyme for LNFP III synthesis is α1,3-fucosyltransferase. The α1–3/4-fucosyltransferase from Helicobacter pylori (Hp3/4FT) is particularly attractive because it can utilize type II glycans like LNnT as acceptor substrates. rsc.org This enzyme efficiently adds an α1-3-linked fucose to the GlcNAc residue of LNnT. rsc.org In optimized one-pot systems, the use of Hp3FT from Helicobacter pylori for the fucosylation of LNnT has resulted in high yields of LNFP III, reaching up to 94%. rsc.org While highly efficient, the potential for byproduct formation exists, particularly if the enzyme exhibits relaxed specificity and fucosylates other positions or if the reaction conditions are not optimal. However, specific details on byproduct formation in these high-yield reactions are often focused on maximizing the primary product.

Another engineered enzyme, a glycoligase mutant named AfcB E746A, has been shown to efficiently catalyze the synthesis of LNFP III. umd.edu This enzyme demonstrated a preference for creating α1,3-fucosidic bonds and showed unique specificity for acceptors with a reducing end GlcNAc, such as the LNnT precursor. umd.edu

Enzymes can also be used to modify LNFP III itself, using it as a starting material to build larger, more complex oligosaccharides. The lacto-N-biosidase LnbX from Bifidobacterium longum is an enzyme that can elongate HMOs. geomar.denih.gov Through protein engineering, a mutant version, LnbX D416N, was created. geomar.denih.gov This engineered enzyme shows improved transglycosylation performance and can use LNFP III as an alternative acceptor substrate. geomar.denih.gov This application allows for the enzymatic addition of a lacto-N-biose unit to LNFP III, thus diversifying the portfolio of enzymatically synthesized HMOs. geomar.denih.gov

Protein Engineering Approaches for Enhanced Enzymatic Production

To overcome the limitations of natural enzymes, such as low stability or product hydrolysis, protein engineering has become a powerful tool. umd.edu Mutant glycosidases, including glycosynthases and glycoligases, are designed to have diminished hydrolytic activity and enhanced synthesis capabilities. umd.edu

Glycoligases, which are mutants of the general acid/base residue, are particularly useful for synthesizing α-glycosidic bonds like the one in LNFP III. umd.edu The fucoligase AfcB E746A is one such example, designed for the robust synthesis of α1,3-fucosylated oligosaccharides. umd.edu Similarly, the lacto-N-biosidase LnbX was engineered to improve its transglycosylation performance. nih.gov By creating 14 single mutants based on strategies like conservative substitution in the active site, the LnbX D416N variant was identified as having a 1.5-fold improvement in yield compared to the wild type under initial conditions, which was further increased with process optimization. nih.gov

Engineered EnzymeParent EnzymeModificationImproved FunctionTarget Product/ApplicationCitation
AfcB E746A α1,3/4-fucosidase (AfcB)Mutation of general acid/base residue (E746A)Enhanced transglycosylation, reduced hydrolysisLNFP III, Lewis X umd.edu
LnbX D416N Lacto-N-biosidase (LnbX)Single point mutation (D416N)Improved transglycosylation yieldElongation of HMOs using LNFP III as acceptor geomar.denih.gov

One-Pot Multienzyme Systems in Fucosylated Oligosaccharide Synthesis

One-pot multienzyme (OPME) systems represent a highly efficient strategy for synthesizing complex oligosaccharides like LNFP III. rsc.orgmdpi.com These systems combine several enzymes in a single reaction vessel to perform a cascade of reactions, converting simple, inexpensive starting materials into the desired final product. This approach avoids the need for isolating and purifying intermediates, saving time and resources.

For the synthesis of LNFP III, an OPME system can be designed to first generate the required sugar nucleotide donor, GDP-fucose, and then use a fucosyltransferase to transfer the fucose to the LNnT acceptor. rsc.org A typical system includes:

A kinase (e.g., L-fucokinase) to phosphorylate L-fucose.

A pyrophosphorylase (e.g., GDP-fucose pyrophosphorylase) to generate GDP-fucose from fucose-1-phosphate and GTP. These two activities can be combined in a bifunctional enzyme like BfFKP. rsc.org

A pyrophosphatase (e.g., PmPpA) to break down the pyrophosphate byproduct, which drives the reaction forward. rsc.org

A specific fucosyltransferase (e.g., Hp3FT) to transfer the fucose from GDP-fucose to the LNnT acceptor. rsc.org

Using such an OPME system, LNFP III was synthesized from LNnT with a 94% yield. rsc.org

OPME System Components for LNFP III SynthesisFunctionExample EnzymeCitation
L-fucokinase/GDP-Fuc pyrophosphorylase Generates GDP-fucose from L-fucoseBacteroides fragilis FKP (BfFKP) rsc.org
Pyrophosphatase Drives reaction by degrading pyrophosphatePasteurella multocida PpA (PmPpA) rsc.org
α1-3-Fucosyltransferase Transfers fucose to LNnT acceptorHelicobacter pylori 3FT (Hp3FT) rsc.org

Advanced Analytical Methodologies for Lacto N Fucopentaose Iii

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of complex biomolecules. For HMOs, MS-based methods are crucial for determining molecular weight, discerning monosaccharide composition, and, through tandem MS techniques, revealing the sequence, linkage, and branching patterns that define specific isomers like LNFP III.

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry (UHPLC-MS) is a cornerstone of modern HMO analysis. This combination leverages the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a robust platform for characterizing complex mixtures. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is the predominant separation technique for underivatized HMOs due to its effectiveness in retaining and separating these polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of aqueous solvent.

Research has demonstrated the use of HILIC columns, such as those with polyhydroxy functional groups (e.g., HILIC-OH5), for the separation of LNFP III from other HMOs. masonaco.orgsemanticscholar.org The separation is typically achieved using a linear gradient of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265). masonaco.orgsemanticscholar.org However, the structural similarity among LNFP isomers makes their complete chromatographic separation challenging. It has been reported that isomers such as LNFP II and LNFP III, or LNFP I and LNFP III, may co-elute. mdpi.com While HILIC can provide partial separation, the overlapping elution of isomers necessitates the use of mass spectrometry to differentiate them based on their distinct fragmentation patterns. masonaco.orgsemanticscholar.org

For the analysis of HMOs like LNFP III, negative mode Electrospray Ionization (ESI) is commonly employed. acs.orgmasonaco.org This ionization technique is well-suited for polar, non-volatile molecules and typically results in the formation of deprotonated molecules [M-H]⁻ or adducts with anions from the mobile phase, such as formate [M+HCOO]⁻. masonaco.org The mass spectrometer can be operated in different modes to acquire data. A full scan mode acquires mass spectra over a broad mass-to-charge (m/z) range (e.g., m/z 200–1500) to detect all ionizable compounds. masonaco.orgsemanticscholar.org For targeted quantification and confirmation, Parallel Reaction Monitoring (PRM) is used. In PRM, a specific precursor ion (e.g., the [M+HCOO]⁻ ion of LNFP III) is selected and fragmented, and a high-resolution mass spectrum of the resulting product ions is acquired, providing high specificity and sensitivity. masonaco.orgsemanticscholar.org

Table 1: Optimized Negative ESI-MS Parameters for HMO Analysis

Parameter Setting
Ionization Mode Negative ESI
Spray Voltage 3.7 kV masonaco.org
Capillary Temperature 250 °C masonaco.orgsemanticscholar.org
Sheath Gas Rate 40 (arbitrary units) masonaco.orgsemanticscholar.org
Auxiliary Gas Rate 10 (arbitrary units) masonaco.orgsemanticscholar.org
Desolvation Temperature 550 °C acs.org
Full Scan Mass Range m/z 200-1500 masonaco.orgsemanticscholar.org
Full Scan Resolving Power 70,000 masonaco.orgsemanticscholar.org

Tandem mass spectrometry (MS/MS or MS²) is essential for distinguishing between co-eluting or chromatographically unresolved isomers like LNFP III. In this technique, a specific precursor ion is isolated, fragmented, and the resulting product ions are mass-analyzed. This fragmentation pattern serves as a structural fingerprint.

Collision-Induced Dissociation (CID) is the most common fragmentation method used in tandem mass spectrometry. nih.gov It involves accelerating the precursor ion and colliding it with an inert gas, which leads to fragmentation, primarily at the weakest bonds. For oligosaccharides, CID typically results in glycosidic bond cleavages, producing B- and Y-type ions from the non-reducing and reducing ends, respectively, as well as C- and Z-type ions. wvu.edu

While CID can provide valuable diagnostic fragments, it often fails to generate a sufficient number of unique ions to unambiguously differentiate subtle structural isomers, such as the various forms of lacto-N-fucopentaose. nih.govwvu.eduacs.org The fragmentation energy can also lead to rearrangements and neutral losses (e.g., water), which can complicate spectral interpretation. wvu.edu Therefore, while useful, CID alone is often insufficient for complete structural assignment of complex HMO isomers.

To overcome the limitations of CID, more advanced fragmentation techniques have been developed. Helium Charge Transfer Dissociation (He-CTD) is a high-energy fragmentation method that provides more extensive and structurally informative fragmentation. nih.govnsf.gov He-CTD is compatible with UHPLC timescales and produces unambiguous glycosidic and cross-ring cleavages from both the reducing and non-reducing ends, which is not typically possible with CID. nih.govnih.gov

Crucially, He-CTD can differentiate structural isomers of lacto-N-fucopentaoses by generating unique and unambiguous cross-ring fragments (e.g., ⁰,²Aₙ, ⁰,²Xₙ, and ¹,⁵Aₙ ions) while preserving most of the labile fucose group. nih.govnsf.govnih.govdntb.gov.ua This detailed fragmentation provides clear information on linkage positions and branching patterns, allowing for the confident identification of LNFP III within a complex mixture of its isomers. nih.govnsf.gov The ability to produce a wider array of diagnostic fragments makes He-CTD a superior tool for the in-depth structural characterization of HMOs.

Table 2: Comparison of CID and He-CTD for LNFP Isomer Analysis

Feature Collision-Induced Dissociation (CID) Helium Charge Transfer Dissociation (He-CTD)
Primary Cleavages Glycosidic bonds (B, Y, C, Z ions) wvu.edu Glycosidic and cross-ring bonds nih.govnih.gov
Isomer Differentiation Often insufficient to distinguish subtle linkage and branching isomers nih.govacs.org Effective at differentiating isomers via unique fragment patterns nih.govnsf.gov
Diagnostic Cross-Ring Fragments Few and often low abundance wvu.edu Generates unique and unambiguous cross-ring cleavages (e.g., ⁰,²Aₙ, ⁰,²Xₙ) nih.govnsf.govnih.gov
Preservation of Labile Groups Can lead to neutral loss of fucose Preserves most of the labile fucose groups nih.govnsf.gov

Ion Mobility Mass Spectrometry (IMS) for Stereoisomer Differentiation

Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) has emerged as a powerful tool for the separation and identification of glycan isomers, including the various forms of lacto-N-fucopentaose (LNFP). mpg.de This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to traditional mass spectrometry. mpg.de

The differentiation of LNFP isomers, such as LNFP II and LNFP III, which differ only in the linkage of the fucose residue, is a significant analytical challenge. nih.gov While some isomers can be resolved using techniques like reversed-phase high-performance liquid chromatography (HPLC), others, like LNFP II and LNFP III, often co-elute. nih.gov IMS, however, can often distinguish these subtle structural differences. For instance, studies have shown that even though LNFP II and III have very similar collision cross-section (CCS) values, making their baseline separation difficult, high-resolution IMS can still provide a degree of separation. nih.gov

The choice of adduct ion can significantly influence the separation of fucosylated oligosaccharide isomers in IMS. acs.org Research has demonstrated that using different metal ions, such as lithium, sodium, or potassium, can alter the gas-phase conformation of the glycans, leading to different drift times and enabling the differentiation of isomers that might otherwise overlap. mpg.deacs.org For example, while two LNFP isomers might have similar drift times as lithium adducts, the use of sodium adducts can lead to their successful differentiation. mpg.de

Despite its power, even high-resolution IMS may not be able to completely separate all LNFP isomers in a complex mixture, as some may exhibit multiple conformations or form different adducts that complicate their mobility profiles. nih.govacs.org In such cases, combining IMS with other techniques, like infrared (IR) spectroscopy, can provide the necessary specificity for unambiguous identification. nih.govacs.org

Table 1: Comparison of Analytical Techniques for LNFP Isomer Differentiation

Analytical TechniquePrinciple of SeparationAbility to Differentiate LNFP II and IIINotes
Reversed-Phase HPLC PolarityLimited; often co-elute nih.govSeparation can be improved by adjusting column temperature nih.gov
Ion Mobility-Mass Spectrometry (IMS-MS) Gas-phase ion size, shape, and chargeCan provide separation, but may not be baseline nih.govSeparation is influenced by the choice of adduct ion mpg.deacs.org
Infrared (IR) Spectroscopy Vibrational modes of chemical bondsCan provide unique "fingerprints" for isomers nih.govOften used in conjunction with IMS for unambiguous identification nih.govacs.org

Mass Spectrometry Imaging for Spatial Distribution Analysis

Mass spectrometry imaging (MSI) is a label-free technique that allows for the visualization of the spatial distribution of molecules, including glycans, directly in tissue sections. nih.govfrontiersin.org This methodology provides valuable insights into the localization of specific oligosaccharides like LNFP III within different biological contexts, which can be crucial for understanding their function. nih.govfrontiersin.org

The MSI workflow for glycan analysis typically involves the enzymatic release of glycans from glycoproteins or glycolipids directly on the tissue slice. nih.govfrontiersin.org Enzymes like Peptide-N-glycosidase F (PNGase F) are commonly used to release N-glycans. frontiersin.org However, for fucosylated structures where fucose is attached to the core N-acetylglucosamine, other enzymes like endoglycosidase F3 (Endo F3) or glycopeptidase A might be necessary. nih.govfrontiersin.org The released glycans are then analyzed by MALDI (Matrix-Assisted Laser Desorption/Ionization) or DESI (Desorption Electrospray Ionization) mass spectrometry to generate an image of their distribution.

While direct MSI of free oligosaccharides like LNFP III is less common than for protein-linked glycans, the technology holds the potential to map its presence in tissues where it may be absorbed or interact with cells. For example, MSI could be used to study the distribution of LNFP III in the infant gut to understand its interaction with the intestinal epithelium and microbiota.

Challenges in MSI of glycans include differentiating structural isomers, the stability of certain glycan structures during ionization, and achieving high spatial resolution. nih.gov Despite these challenges, ongoing developments in MSI technology are enhancing its sensitivity and resolution, paving the way for more detailed in-situ analysis of specific oligosaccharides like LNFP III.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a robust and sensitive method for the quantitative analysis of carbohydrates, including complex oligosaccharides like LNFP III. nih.govcambridge.org This technique is particularly well-suited for separating and quantifying underivatized carbohydrates in complex biological matrices such as human milk. nih.govcambridge.org

In HPAEC, the separation of oligosaccharides is achieved on a high-pH anion-exchange column. At high pH, the hydroxyl groups of the carbohydrates become partially ionized, allowing them to interact with the positively charged stationary phase. The elution is typically performed using a gradient of increasing salt concentration, which competes with the carbohydrates for binding to the column, leading to their separation based on size, charge, and linkage isomerism. nih.govcambridge.org

Pulsed amperometric detection (PAD) provides highly sensitive and specific detection of carbohydrates without the need for derivatization. The detection mechanism involves the electrochemical oxidation of the analytes at the surface of a gold electrode. A repeating sequence of three potentials is applied to the electrode to clean, detect, and reactivate its surface, ensuring a stable and sensitive response over time.

HPAEC-PAD has been successfully employed in numerous studies to quantify the concentration of various HMOs, including LNFP III, in human milk samples. nih.govnih.gov The method allows for the separation of different fucosylated isomers, although co-elution can sometimes occur. nih.gov For instance, in some analyses, 3-fucosyllactose (B594375) has been reported to co-elute with other HMOs. nih.gov Therefore, careful optimization of the chromatographic conditions and the use of authentic standards are crucial for accurate quantification.

Table 2: HPAEC-PAD System Parameters for HMO Analysis

ParameterTypical Value/ConditionReference
Column CarboPac PA-1 (or similar) nih.govcambridge.org
Mobile Phase A 100 mM NaOH nih.govcambridge.org
Mobile Phase B 100 mM NaOH with 1 M NaOAc nih.gov
Flow Rate 0.3 - 1.0 mL/min nih.govcambridge.org
Detection Pulsed Amperometric Detection (PAD) nih.govcambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of complex carbohydrates like LNFP III. nih.govnih.gov While mass spectrometry provides information on mass and composition, NMR can reveal the detailed connectivity of the monosaccharide units, including their sequence, linkage positions, and anomeric configurations (α or β). nih.govnih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. 1D ¹H NMR spectra can provide a rapid overview of the fucosylated structures present in a sample and can be used to classify milk samples into different groups based on their HMO profiles. nih.govoup.com Specific proton signals, particularly those of the anomeric protons and the fucose methyl group, serve as diagnostic markers for different structural motifs. nih.govoup.com

For complete structural verification, a suite of 2D NMR experiments is necessary. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue. nih.gov

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (a single sugar residue). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between sugar units. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to confirm the sequence and spatial arrangement of the sugar residues. acs.org

Recent advancements have also utilized ¹⁵N NMR, focusing on the amide groups of N-acetylglucosamine, to further aid in the differentiation of isomeric HMOs. nih.govnih.gov By combining these various NMR techniques, a complete and detailed structural map of LNFP III can be constructed, confirming the Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc structure. elicityl-oligotech.comnih.gov

Development of Integrated Analytical Workflows for Complex Oligosaccharide Profiling

The immense structural diversity and complexity of the human milk oligosaccharidome necessitate integrated analytical workflows that combine the strengths of multiple techniques to achieve comprehensive profiling. nih.govnih.gov A single analytical method is often insufficient to resolve and accurately quantify all the different oligosaccharide structures present in a biological sample. nih.govnih.gov

A common and powerful integrated approach involves the combination of liquid chromatography (LC) for separation, mass spectrometry (MS) for sensitive detection and mass determination, and often NMR for definitive structural confirmation of novel or ambiguous structures. nih.govacs.org For example, a workflow could start with solid-phase extraction (SPE) to isolate and fractionate HMOs from a milk sample. nih.govacs.org Different fractions can then be analyzed by complementary techniques.

One such successful workflow combines HPAEC-PAD for the quantification of specific, often smaller, oligosaccharides, with porous graphitized carbon liquid chromatography coupled to mass spectrometry (PGC-LC-MS) for the broader profiling of neutral and sialylated HMOs. nih.govacs.org PGC-LC is particularly effective for separating complex glycan isomers. nih.gov The addition of 1D ¹H NMR analysis on the same samples can then provide valuable information on the relative levels of different fucosylated and sialylated epitopes, serving as a cross-validation of the LC-MS findings and aiding in the classification of milk groups. nih.govacs.org

The development of such integrated strategies allows for a more complete and accurate picture of the oligosaccharide profile in complex samples. By leveraging the orthogonal information provided by different analytical platforms, researchers can overcome the limitations of individual techniques and gain deeper insights into the composition and function of specific oligosaccharides like LNFP III. These comprehensive workflows are essential for large-scale studies investigating the variations in HMO profiles and their biological significance. nih.govacs.org

Lacto N Fucopentaose Iii in Host Microbe Interactions

Selective Microbial Utilization and Metabolism

The structure of LNFP III makes it a preferred substrate for specific gut microorganisms that possess the necessary enzymatic machinery for its degradation. This selectivity is a key factor in how LNFP III influences the gut microbial ecosystem.

Certain species of Bifidobacterium, which are prominent members of a healthy infant gut microbiota, have demonstrated the ability to utilize fucosylated HMOs like LNFP III. Bifidobacterium longum subsp. infantis is particularly well-adapted to consume a wide array of HMOs, possessing a comprehensive set of genes for their transport and metabolism. This allows it to efficiently utilize complex structures such as LNFP III for growth.

Similarly, strains of Bifidobacterium breve have been shown to metabolize fucosylated oligosaccharides. nih.gov While the ability to utilize specific HMOs can be strain-dependent, the presence of α-fucosidases enables these bacteria to cleave the fucose residue from LNFP III, initiating its breakdown. The consumption of fucosylated HMOs, including LNFP II/III, has been associated with protective effects in infants. nih.gov

The table below summarizes the utilization of fucosylated HMOs by these key commensal bacteria.

Bacterial SpeciesFucosylated HMO UtilizationKey Findings
Bifidobacterium longum subsp. infantisHighPossesses a specialized gene cluster for the comprehensive utilization of various HMO structures, including fucosylated ones. Efficiently metabolizes these compounds to support its growth and dominance in the infant gut. nih.gov
Bifidobacterium breveStrain-dependentCertain strains can utilize fucosylated HMOs. nih.gov Some strains are known to be "scavengers," potentially consuming fucose released by other bacteria. The ability to metabolize fucose can provide a competitive advantage and contribute to its persistence in the gut ecosystem. oaepublish.com

The microbial degradation of complex oligosaccharides like LNFP III is a multi-step process involving specialized enzymes. For bifidobacteria, this process typically begins with the transport of the intact oligosaccharide into the cell via ATP-binding cassette (ABC) transporters. nih.gov This intracellular approach minimizes competition for the breakdown products from other gut microbes.

Once inside the cell, a consortium of glycoside hydrolases works to sequentially break down the molecule. Key enzymes in the degradation of fucosylated HMOs include:

α-Fucosidases (e.g., GH29, GH95): These enzymes are responsible for cleaving the α-1,3-linked fucose residue from the LNFP III structure. nih.gov

β-Galactosidases: These enzymes hydrolyze galactose units from the oligosaccharide chain.

N-acetyl-β-hexosaminidases: These enzymes break down the N-acetylglucosamine (GlcNAc) components.

This enzymatic cascade ultimately releases monosaccharides that can then enter the central metabolic pathways of the bacteria, such as the "bifid shunt," to produce energy and beneficial metabolites like short-chain fatty acids (SCFAs). nih.gov

The breakdown of LNFP III can also support the growth of other bacteria through cross-feeding interactions. While some bacteria like B. longum subsp. infantis consume the entire HMO intracellularly, other species may extracellularly release breakdown products that can be utilized by other members of the microbiota. nih.gov

A significant example of cross-feeding related to fucosylated HMOs involves the fucose moiety. Some bifidobacteria that cleave fucose from LNFP III may not efficiently metabolize it. This released L-fucose can then be captured and utilized by other bacteria, including certain strains of B. breve. oaepublish.com The fermentation of L-fucose can lead to the production of metabolites like 1,2-propanediol, which can, in turn, be used by other gut microbes to produce propionate, an important SCFA. nih.govoaepublish.comresearchgate.net This metabolic interplay highlights how the degradation of a single compound like LNFP III can have cascading effects throughout the microbial community.

Modulation of Gut Microbiota Composition and Development

The composition of HMOs in human milk varies between individuals, partly due to maternal genetics, such as the secretor status which influences the presence of α-1,2-fucosylated HMOs. nih.gov Studies have shown a correlation between the HMO profile in breast milk and the resulting infant fecal microbiota composition. nih.govescholarship.org

While research often focuses on the most abundant fucosylated HMOs like 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-fucopentaose I (LNFP I), the presence of fucosylated oligosaccharides as a group is a significant factor in predicting the abundance of specific bacterial genera. nih.govescholarship.org Higher concentrations of fucosylated HMOs are generally associated with a higher abundance of bifidobacteria and can influence the prevalence of other groups like Bacteroides. nih.gov As a component of the fucosylated HMO fraction, LNFP III contributes to this selective pressure that favors the growth of bacteria capable of its utilization.

The table below illustrates the general association between fucosylated HMOs and gut bacterial composition.

HMO ClassAssociated Bacterial GeneraImpact on Microbiota
Fucosylated HMOsBifidobacterium, BacteroidesPromotes the growth and dominance of Bifidobacterium species, particularly those with the enzymatic capacity to degrade these compounds. nih.gov The overall HMO profile, including fucosylated structures, is a key determinant of the infant gut microbial signature. nih.govescholarship.org

The selective promotion of beneficial bacteria by LNFP III and other HMOs is fundamental to the establishment of a healthy infant gut microbiome. The dominance of bifidobacteria in the gut of breastfed infants is linked to numerous health benefits, including the production of SCFAs that nourish colonocytes and lower the intestinal pH, creating an environment that is less hospitable to pathogens.

The ability of HMOs to shape the microbiota is highlighted by studies comparing the gut flora of breastfed and formula-fed infants. The microbiota of formula-fed infants typically shows lower levels of bifidobacteria and a higher diversity of other bacteria, including potential pathogens. nih.gov The supplementation of infant formula with specific HMOs, including fucosylated structures, has been shown to shift the gut microbiota of formula-fed infants to more closely resemble that of breastfed infants, characterized by a higher abundance of Bifidobacterium. mdpi.com This underscores the critical role of HMOs like LNFP III in guiding the development of a resilient and beneficial gut microbial community from the earliest stages of life.

Anti-Adhesion and Pathogen Defense Mechanisms

Lacto-N-fucopentaose III employs a sophisticated strategy to protect the host from enteric pathogens, primarily by acting as a soluble decoy and directly interfering with the initial stages of infection.

Decoy Receptor Function against Enteric Pathogens

One of the primary defense mechanisms of LNFP III is its ability to function as a soluble decoy receptor. Many enteric pathogens initiate infection by binding to specific glycan structures on the surface of intestinal epithelial cells. LNFP III, by mimicking these host cell surface receptors, can intercept pathogens in the gut lumen before they have a chance to attach to the intestinal lining.

A notable example of this decoy function is its activity against norovirus. Research has demonstrated that LNFP III, particularly when presented in a multivalent form as a neoglycoprotein, can bind to the capsid of the human norovirus strain VA387. nih.gov This binding is specific, as the monovalent form of the oligosaccharide does not exhibit the same interaction. nih.gov By binding to the virus, LNFP III effectively neutralizes it, preventing it from attaching to its intended histo-blood group antigen receptors on host cells. nih.gov

Pathogen LNFP III Binding Target Outcome
Norovirus (VA387 strain)Capsid ProteinInhibition of binding to host cell receptors nih.gov

This table illustrates the decoy receptor function of this compound against a specific enteric virus.

This decoy mechanism is a critical component of the innate immune defense provided by human milk, offering a non-inflammatory means of pathogen clearance.

Inhibition of Microbial Adhesion to Epithelial Surfaces

Beyond its role as a soluble decoy for viruses, the broader family of human milk oligosaccharides (HMOs), to which LNFP III belongs, has been shown to inhibit the adhesion of various bacterial pathogens to epithelial surfaces. While direct studies on LNFP III's effect on a wide range of enteric bacteria are still emerging, the established principle for HMOs provides a strong indication of its potential.

The general mechanism involves the competitive inhibition of bacterial adhesins. Pathogenic bacteria express surface molecules called adhesins that recognize and bind to specific carbohydrate structures on host cells. HMOs, including LNFP III, present a high concentration of these or structurally similar glycans in the intestinal lumen. These free-floating oligosaccharides can saturate the bacterial adhesins, effectively blocking them from binding to the epithelial cells. This anti-adhesive effect has been demonstrated for other fucosylated HMOs against pathogens like Campylobacter jejuni and enteropathogenic Escherichia coli. nih.gov

Glycan-Mediated Host-Microbial Cross-Talk Signaling

This compound is not merely a passive defender; it also actively engages in communication with the host's immune system, shaping the response to microbial signals. This cross-talk is fundamental to maintaining a balanced gut environment.

LNFP III, which contains the Lewisx trisaccharide, is recognized by specific host lectins, or carbohydrate-binding proteins, on the surface of immune cells. nih.gov This interaction can trigger intracellular signaling cascades that modulate immune responses. For instance, LNFP III has been shown to be an immunomodulatory molecule that can influence the function of antigen-presenting cells (APCs). nih.gov

Research has shown that LNFP III can interact with C-type lectin receptors (CLRs) and Toll-like receptors (TLRs) to modulate APC function. nih.gov The binding of LNFP III to these receptors can lead to the alternative activation of APCs, which is associated with anti-inflammatory and tissue-reparative responses. nih.gov This modulation is critical in preventing an over-exuberant inflammatory reaction to the vast array of microbes in the gut.

The signaling initiated by LNFP III can influence the differentiation of T helper cells, promoting a shift towards a Th2-dominant immune profile. medchemexpress.com This type of response is generally associated with anti-helminth immunity and allergic responses but also plays a role in maintaining mucosal tolerance. In the context of gut health, this can help to dampen excessive Th1- and Th17-mediated inflammation, which is often associated with intestinal damage in response to pathogens.

Receptor Family Cell Type Signaling Outcome
C-type Lectin Receptors (CLRs)Antigen-Presenting Cells (APCs)Alternative activation, modulation of T cell responses nih.gov
Toll-like Receptors (TLRs)Antigen-Presenting Cells (APCs)Modulation of APC function nih.gov

This table summarizes the known signaling interactions of this compound with host immune cells.

In essence, LNFP III acts as a signaling molecule that helps to "educate" the mucosal immune system, promoting a state of tolerance towards commensal bacteria while maintaining the ability to respond to pathogens in a controlled and effective manner. This glycan-mediated cross-talk is a testament to the co-evolution of humans and their microbial partners, with breast milk components playing a pivotal role in establishing this delicate balance from the earliest stages of life.

Immunomodulatory Roles and Preclinical Efficacy of Lacto N Fucopentaose Iii

Interaction with Host Immune Cells and Receptors

LNFPIII exerts its immunomodulatory effects by interacting with specific receptors on host immune cells, which triggers downstream signaling cascades that ultimately shape the immune response. nih.govmdpi.com This interaction is a critical first step in its mechanism of action, leading to the modulation of both innate and adaptive immunity. nih.gov

The signaling of Lacto-N-fucopentaose III in macrophages and other antigen-presenting cells (APCs) is understood to be mediated, at least in part, through Toll-like receptor 4 (TLR4). nih.govnih.gov Research indicates that LNFPIII, particularly when conjugated to a carrier molecule like dextran (B179266), activates a CD14/TLR4 signaling pathway. mdpi.com The engagement of this receptor complex is a key event in initiating the cellular responses to LNFPIII. Studies have observed the colocalization of LNFPIII neoglycoconjugates with TLR4, further supporting the role of this receptor in recognizing the glycan. nih.gov This interaction with the TLR4 complex is crucial for the subsequent activation of intracellular signaling pathways that lead to the observed immunomodulatory outcomes. mdpi.comnih.gov

Following receptor engagement, LNFPIII activates specific intracellular signaling pathways. One of the key pathways identified is the extracellular signal-regulated kinase (ERK) pathway. The activation of CD14/TLR4 signaling by LNFPIII leads to ERK-dependent production of anti-inflammatory mediators. mdpi.com

The role of the nuclear factor-kappa B (NF-κB) pathway in LNFPIII signaling is more nuanced. While some studies suggest that reduced or lack of sustained NF-κB translocation into the nucleus may contribute to the functional changes in dendritic cells and macrophages, another study found that LNFPIII treatment did not affect the phosphorylation of the p65 subunit of NF-κB in the context of HIV-infected macrophages. mdpi.comnih.gov This suggests that the influence of LNFPIII on the NF-κB pathway may be context-dependent. mdpi.com

Modulation of Innate Immune Responses

LNFPIII significantly influences the function and phenotype of innate immune cells, particularly macrophages and monocytes. nih.govnih.gov This modulation is characterized by a shift away from pro-inflammatory responses towards an anti-inflammatory and regulatory state. nih.gov

A primary immunomodulatory function of LNFPIII is its ability to drive the alternative activation of macrophages, leading to an M2 phenotype. nih.govnih.govnih.gov These alternatively activated macrophages are involved in the resolution of inflammation and tissue repair. nih.gov In vivo studies have shown that administration of LNFPIII induces the expansion of peritoneal macrophages that exhibit characteristics of alternative activation. nih.gov This induction is a key mechanism behind the anti-inflammatory effects observed in various preclinical models. nih.gov

The alternative activation of macrophages by LNFPIII is marked by the increased expression of specific M2 markers, notably Arginase-1 (Arg1) and Ym1. nih.govnih.gov In vivo stimulation with LNFPIII-dextran conjugates leads to a significant upregulation of both Arginase-1 and Ym1 in peritoneal macrophages. nih.gov This induction was found to be independent of IL-4 and IL-13, which are the classical drivers of M2 polarization. nih.gov In vitro treatment of inflammatory monocytes with LNFPIII also significantly increases the mRNA expression of Arg1. nih.govmedchemexpress.com

Table 1: Effect of LNFPIII on M2 Macrophage Marker Expression

Marker Effect of LNFPIII Treatment Cell Type
Arginase-1 (Arg1) Increased mRNA expression Inflammatory Monocytes / Macrophages

| Ym1 | Increased expression | Peritoneal Macrophages |

LNFPIII directly influences the phenotype and function of inflammatory monocytes (IMCs). nih.gov Treatment with LNFPIII leads to an increased expression of nitric oxide synthase 2 (NOS2) in these cells, which is associated with T cell suppression. nih.gov Furthermore, LNFPIII induces significant phenotypic changes in IMCs, characterized by the increased expression of Major Histocompatibility Complex (MHC) Class II (I-A), the co-stimulatory molecule CD86, and the Notch ligand Jagged-1. nih.gov These changes suggest a shift in the function of these monocytes towards a more regulatory role. nih.gov

Table 2: Phenotypic Changes in Inflammatory Monocytes Induced by LNFPIII

Molecule Effect of LNFPIII Treatment
Nitric Oxide Synthase 2 (NOS2) Increased expression
MHC Class II (I-A) Significantly increased expression
CD86 Significantly increased expression
Jagged-1 Significantly increased expression
CD80 No significant change in expression

| Jagged-2 | No significant change in expression |

Impact on Dendritic Cell Function and Migration

Dendritic cells (DCs), as potent antigen-presenting cells (APCs), are pivotal in initiating and shaping immune responses. This compound has been shown to directly influence their function and migratory behavior. Research indicates that LNFP III drives the "alternative activation" of APCs, including dendritic cells. researchgate.netnih.gov This alternative activation state is critical in steering the immune system away from pro-inflammatory Th1 and Th17 responses and towards anti-inflammatory Th2 and regulatory responses. asm.org The mechanism for this activation requires the internalization of LNFP III through a clathrin/dynamin-dependent endocytic pathway. researchgate.netnih.gov

Furthermore, LNFP III has a significant impact on the movement of these cells. In in-vitro models of the blood-brain barrier, treatment with LNFP III was found to significantly reduce the trafficking and migration of dendritic cells across brain endothelial cell monolayers. asm.org This inhibitory effect on DC migration suggests a potential mechanism for dampening inflammatory responses within specific tissues, such as the central nervous system. asm.org

Table 1: Effects of this compound on Dendritic Cells
ParameterObserved EffectReference
Activation StateDrives alternative activation of dendritic cells. researchgate.netnih.gov
MigrationReduces migration across brain endothelium in vitro. asm.org

Effect on Neutrophil and Platelet Interactions

The interaction between platelets and neutrophils is a key component of thromboinflammatory processes. Activated platelets can bind to neutrophils, leading to reciprocal activation and recruitment to sites of inflammation. frontiersin.orgbabraham.ac.uk this compound, which is identical to the CD15 antigen, has been identified as a crucial component of the ligand on neutrophils that interacts with P-selectin (also known as PADGEM) on the surface of activated platelets. nih.gov

Studies have demonstrated that LNFP III can competitively inhibit this interaction. In laboratory settings, the addition of the LNFP III carbohydrate was shown to block the binding of neutrophils to activated platelets. nih.gov This inhibitory effect highlights a specific mechanism by which LNFP III can modulate the initial stages of the inflammatory cascade, potentially reducing the formation of platelet-neutrophil aggregates that contribute to inflammation and thrombosis. nih.gov

Regulation of Adaptive Immune Responses

LNFP III exerts a profound regulatory influence on the adaptive immune system, primarily by skewing T-cell differentiation and modulating B-cell activity.

One of the most well-documented effects of LNFP III is its ability to function as an adjuvant that promotes a dominant T-helper 2 (Th2) type immune response. nih.gov This is a critical function, as Th2 responses are typically associated with anti-inflammatory actions and the resolution of inflammation, contrasting with the pro-inflammatory effects of Th1 and Th17 cells. asm.org Preclinical studies in a model of autoimmune encephalomyelitis showed that treatment with LNFP III significantly skewed the peripheral immune response toward a Th2 profile. asm.org The fucose residue on the LNFP III molecule is considered crucial for this adjuvant activity. nih.gov

The skewing toward a Th2 response is reflected in the profile of cytokines produced by immune cells. Following immunization with a protein antigen conjugated to LNFP III, nasal lymphocytes from immunized mice produced significant levels of the hallmark Th2 cytokines Interleukin-4 (IL-4) and Interleukin-5 (IL-5) upon in-vitro stimulation. nih.gov Notably, these cells did not produce the Th1-associated cytokine Interferon-gamma (IFN-γ). nih.gov

Table 2: Cytokine Response to this compound Stimulation
CytokineEffectPrimary Cellular SourceReference
IL-4Increased ProductionNasal Lymphocytes nih.gov
IL-5Increased ProductionNasal Lymphocytes nih.gov
IL-10Markedly Increased ProductionNasal Lymphocytes, B Cells nih.govresearchgate.net
IFN-γNo Significant ProductionNasal Lymphocytes nih.gov

Regulatory T cells (Tregs) are essential for maintaining immune homeostasis and preventing autoimmunity. The alternative activation of APCs, such as dendritic cells and macrophages, by LNFP III is known to influence T cell maturation. asm.org Specifically, these alternatively activated APCs play a role in directing T cell differentiation towards Th2 and regulatory T cell fates. asm.org By modulating the function of APCs, LNFP III indirectly promotes an environment conducive to the induction and expansion of Tregs, further contributing to its immunosuppressive and regulatory functions.

LNFP III directly impacts B cell function. It has been shown to induce the proliferation of B cells (specifically B220+ cells) from both naive and schistosome-infected mice. researchgate.net As mentioned previously, this stimulation also leads to significant IL-10 production by these B cells. researchgate.net Furthermore, neoglycoconjugates of LNFP III have been found to facilitate the expansion of IL-10-producing B1-B cells in vivo. asm.org

In the context of an immune response to a specific antigen, LNFP III demonstrates a powerful adjuvant effect on immunoglobulin production. When administered with human serum albumin (HSA), LNFP III was over 1000-fold more potent in inducing antibody production compared to HSA alone. nih.gov This resulted in significantly higher levels of total Immunoglobulin E (IgE) as well as antigen-specific Immunoglobulin G (IgG) and its subclass IgG1, which is characteristic of a Th2-biased response. nih.gov

Programmed Death Ligand 1 (PD-L1) Expression and Immunosuppression

This compound (LNFPIII) is a significant immunomodulatory glycan that exerts its effects through various immunosuppressive mechanisms. While direct evidence linking LNFPIII to the regulation of Programmed Death Ligand 1 (PD-L1) expression is not extensively documented in current research, its profound impact on immune suppression is well-established through other pathways. LNFPIII treatment has been shown to mediate T-cell suppression, a critical aspect of its anti-inflammatory properties. nih.gov This suppression is largely facilitated by inflammatory monocytes. nih.gov

In preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), LNFPIII administration significantly reduces disease severity by modulating both innate and adaptive immune responses. nih.gov One of the key mechanisms is the induction of specific enzymes in inflammatory monocytes that regulate immune responses. nih.gov Research has demonstrated that LNFPIII treatment leads to a significant increase in the expression of nitric oxide synthase 2 (NOS2), which is involved in the production of nitric oxide, a molecule that can suppress T-cell proliferation. nih.gov

Furthermore, LNFPIII upregulates several other crucial immune regulatory enzymes within splenic inflammatory monocytes. nih.gov These include arginase I (Arg1), indoleamine 2,3-dioxygenase 1 (Ido1), aldehyde dehydrogenase 1, subfamily A2 (Aldh1a2), and heme oxygenase 1 (Homx1). nih.govnih.gov The upregulation of these enzymes contributes to a tolerogenic environment. For instance, Arg1 competes with NOS2 for their common substrate, L-arginine, and its activity is associated with anti-inflammatory macrophages. IDO1 is known for its role in tryptophan catabolism, which leads to the suppression of T-cell responses. nih.gov

In addition to enzymatic regulation, LNFPIII skews the peripheral immune response towards a Th2-dominant profile, characterized by the production of cytokines such as IL-4, IL-5, and IL-10, which typically counteracts the pro-inflammatory Th1 and Th17 responses that drive autoimmunity. nih.gov The compound also reduces the trafficking of dendritic cells across the brain endothelium, limiting the infiltration of these potent antigen-presenting cells into the central nervous system during autoimmune inflammation. nih.govnih.gov

EnzymeFunction in ImmunosuppressionEffect of LNFPIII Treatment
Nitric Oxide Synthase 2 (NOS2) Produces nitric oxide, which can suppress T-cell proliferation.Increased expression in inflammatory monocytes. nih.gov
Arginase I (Arg1) Competes for L-arginine; associated with anti-inflammatory macrophages.Significantly increased mRNA expression. nih.govnih.gov
Indoleamine 2,3-dioxygenase 1 (Ido1) Tryptophan catabolism leading to T-cell suppression.Significantly increased mRNA expression. nih.govnih.gov
Aldehyde Dehydrogenase 1, Subfamily A2 (Aldh1a2) Involved in the synthesis of retinoic acid, which promotes regulatory T cells.Significantly increased mRNA expression. nih.govnih.gov
Heme Oxygenase 1 (Homx1) Produces carbon monoxide and biliverdin, which have anti-inflammatory effects.Significantly increased mRNA expression. nih.govnih.gov

This compound as a Self-Associated Molecular Pattern (SAMP) and Microbe-Associated Molecular Pattern (MAMP)

This compound exhibits a dual identity that allows it to be interpreted by the immune system as both a self-associated molecular pattern (SAMP) and a microbe-associated molecular pattern (MAMP). This duality stems from its origins and its interaction with pattern recognition receptors (PRRs).

As a MAMP, LNFPIII's identity is linked to its presence as a schistosome glycan. nih.gov Schistosomes are parasitic helminths, and molecules derived from such organisms are recognized by the host's innate immune system as non-self. LNFPIII contains the Lewis X trisaccharide, a structure prominently found on schistosome eggs and secretions, which is known to be a key driver of the Th2 immune response characteristic of helminth infections. nih.govresearchgate.net The immune system recognizes MAMPs through PRRs. researchgate.net Studies have shown that the immunomodulatory effects of LNFPIII require interaction with PRRs, such as the Toll-like receptor 4 (TLR4) and its co-receptor CD14, to initiate downstream signaling that leads to an anti-inflammatory state. mdpi.com This interaction with a well-established MAMP receptor solidifies its classification as a microbe-associated pattern.

Conversely, LNFPIII can also be considered a SAMP. SAMPs are self-molecules that are recognized by the innate immune system to maintain homeostasis and dampen inflammation. elicityl-oligotech.com LNFPIII is a naturally occurring oligosaccharide found in human milk. researchgate.net In this context, it is a "self" molecule presented to the developing infant's immune system. Its function in human milk is not nutritive but rather to educate the mucosal immune system, promoting tolerance and preventing excessive inflammation. By inducing an anti-inflammatory and Th2-skewed response, LNFPIII helps to establish a balanced immune environment in the infant gut. This role aligns with the proposed function of SAMPs, which is to signal "self" and promote a non-activated, or tolerogenic, state in innate immune cells. elicityl-oligotech.com

Molecular PatternBasis for ClassificationImmune Receptor InteractionConsequent Immune Response
MAMP Found on parasitic schistosomes. nih.govInteracts with Pattern Recognition Receptors (PRRs) like TLR4/CD14. researchgate.netmdpi.comActivation of anti-inflammatory pathways, Th2 skewing. nih.gov
SAMP A natural component of human milk. researchgate.netInteracts with innate immune cells to promote tolerance.Dampens inflammatory reactivity, maintains immune homeostasis. elicityl-oligotech.com

Cellular Uptake and Intracellular Trafficking Mechanisms (e.g., Clathrin-mediated Endocytosis, Endosomal Pathway)

The immunomodulatory functions of this compound are contingent upon its internalization by antigen-presenting cells (APCs), such as macrophages and dendritic cells. nih.gov The uptake of LNFPIII is not a passive process but occurs via a specific and regulated pathway. nih.gov

Research has conclusively shown that LNFPIII conjugates are internalized through receptor-mediated endocytosis. nih.gov This process is dependent on both clathrin and dynamin, key proteins involved in the formation of endocytic vesicles at the plasma membrane. nih.govnih.gov The use of chemical inhibitors or siRNA-mediated knockdown of clathrin has been shown to significantly reduce the uptake of LNFPIII by APCs, confirming the essential role of the clathrin-mediated pathway. nih.govresearchgate.net In contrast, the uptake mechanism appears to be independent of caveolae, another form of endocytosis. nih.gov The C-type lectin receptor SIGNR-1 has been identified as a cell surface receptor for LNFPIII conjugates in mice; however, its elimination does not completely abrogate uptake, suggesting that other receptors are also involved in binding and facilitating the internalization of LNFPIII. nih.govnih.gov

Once internalized, LNFPIII undergoes specific intracellular trafficking. The compound has been observed to colocalize with markers for both early and late endosomes, indicating that it travels along the classical endosomal pathway. nih.govnih.gov This trafficking route ultimately leads to the maturation of the endosome into a lysosome. nih.gov Within these acidic endosomal compartments, LNFPIII conjugates are processed and/or degraded. nih.gov The entire process, from internalization to trafficking, is crucial for the biological activity of LNFPIII, as the inhibition of endocytosis prevents the alternative activation of APCs and the subsequent induction of Th2 immune responses. nih.govnih.gov

ProcessMechanism/PathwayKey Proteins/ReceptorsSignificance
Cellular Uptake Receptor-mediated endocytosis. nih.govClathrin, Dynamin, SIGNR-1 (and others). nih.govnih.govEssential for the internalization of LNFPIII by APCs.
Internalization Pathway Clathrin-dependent, caveolae-independent. nih.govClathrin heavy chain. researchgate.netSpecificity of the uptake mechanism.
Intracellular Trafficking Classical endosomal pathway. nih.govEarly and late endosomal markers. nih.govnih.govTransport of LNFPIII to lysosomes for processing.
Functional Outcome Alternative activation of APCs. nih.gov-Endocytosis is required for the immunomodulatory effects of LNFPIII. nih.gov

Preclinical Applications and Disease Models Involving Lacto N Fucopentaose Iii

Autoimmune and Inflammatory Disease Models

LNFP-III has shown promise in modulating immune responses in several models of autoimmune and inflammatory diseases. Its mechanism often involves shifting the immune system towards a more regulated, anti-inflammatory state.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis. nih.gov Studies have demonstrated that treatment with LNFP-III can significantly ameliorate the course of the disease. nih.govnih.gov Administration of LNFP-III was found to reduce the severity of EAE and inflammation within the central nervous system (CNS). nih.govmedchemexpress.com

The mechanism behind this therapeutic effect involves a significant modulation of both the innate and adaptive immune systems. nih.govnih.gov LNFP-III treatment skews the peripheral immune response towards a Th2 dominant profile, which is typically associated with anti-inflammatory responses. nih.govnih.gov Furthermore, it enhances the expression of immune regulatory enzymes in inflammatory monocytes. nih.gov These monocytes, when purified from LNFP-III-treated mice, showed an increased expression of nitric oxide synthase 2 and were capable of suppressing T cell activity. nih.gov Another key finding is that LNFP-III treatment significantly reduces the trafficking of dendritic cells across the brain endothelium in vitro, potentially limiting the infiltration of inflammatory cells into the CNS. nih.govnih.gov

Table 1: Effects of Lacto-N-fucopentaose III in EAE Model

Finding Effect of LNFP-III Treatment Source
Clinical Severity Significantly reduced EAE severity and CNS inflammation. nih.gov, nih.gov
Immune Profile Skewed peripheral immune response to a Th2 dominant profile. nih.gov, nih.gov
Monocyte Function Increased expression of nitric oxide synthase 2 and immune regulatory enzymes in inflammatory monocytes, leading to T cell suppression. nih.gov, nih.gov
Cell Trafficking Reduced migration of dendritic cells across brain endothelium. nih.gov, medchemexpress.com

The immunomodulatory capabilities of LNFP-III extend to other autoimmune conditions. Preclinical studies have shown that conjugates of LNFP-III exhibit therapeutic efficacy in mouse models of both psoriasis and type 1 diabetes. nih.govnih.gov In these models, LNFP-III is believed to work by driving the alternative activation of antigen-presenting cells, which helps to prevent inflammation-based disease processes. nih.gov

Transplantation Immunology

The ability of LNFP-III to suppress unwanted immune responses makes it a candidate for investigation in the context of organ transplantation, where preventing graft rejection is a primary goal.

LNFP-III has been evaluated for its immunosuppressive effects in murine heart transplantation models. nih.gov Research has shown that the administration of LNFP-III conjugates significantly prolongs the survival of fully allogeneic grafts in both nonvascularized and vascularized settings. nih.gov

In a nonvascularized neonatal ear-heart transplantation model, where hearts from DBA/2 mice were transplanted into the ears of B6 mice, LNFP-III prolonged median graft survival by 80%. nih.gov A similar beneficial effect on graft survival was observed in a fully vascularized heterotopic heart transplantation model. nih.gov The mechanism for this prolongation of graft survival appears to be multifactorial. nih.gov It involves an increase in programmed death ligand 1 (PD-L1) expression on macrophages and dendritic cells, which is a marker associated with immune suppression. nih.gov Additionally, LNFP-III treatment led to an accumulation of Foxp3+ regulatory T cells (Tregs) in the lymph nodes draining the donor hearts, suggesting that the induction of these suppressive T cells plays a role in promoting graft tolerance. nih.gov

Table 2: this compound in Heart Transplant Models

Model Type Key Finding Mechanism Source
Nonvascularized Ear-Heart Transplant Prolonged median graft survival by 80%. Induction of alternatively activated PD-L1+ macrophages and recruitment of Foxp3+ Treg cells. nih.gov
Vascularized Heterotopic Heart Transplant Similar significant graft prolongation observed. Not specified, but presumed similar to the nonvascularized model. nih.gov

Viral Pathogenesis Models

Beyond autoimmune diseases and transplantation, LNFP-III has been explored for its potential antiviral activities, particularly in the context of chronic viral infections where immune modulation is a key therapeutic strategy.

Recent research has investigated the anti-HIV activity of LNFP-III conjugated to dextran (B179266) (P3DEX) in primary human macrophages, which are a key reservoir for HIV. mdpi.com The study found that P3DEX effectively controls HIV replication within these cells. mdpi.com Notably, this inhibition of replication occurs without affecting the initial stages of viral binding or internalization.

The anti-HIV mechanism of P3DEX is linked to its ability to modulate the host cell's immune response. Treatment of HIV-infected macrophages with P3DEX led to an increased quantity of β-chemokines such as MIP-1α, MIP-1β, and CCL5, which are known to have anti-HIV activity. Furthermore, P3DEX treatment enhanced autophagic flux in the macrophages and reduced the expression of proinflammatory cytokines. mdpi.com These findings suggest that LNFP-III can augment the host's antiviral mechanisms while simultaneously controlling immune activation and inflammation, which are hallmarks of chronic HIV infection.

Table 3: Effects of Dextran-Conjugated LNFP-III (P3DEX) on HIV in Macrophages

Aspect Effect of P3DEX Treatment Source
HIV Replication Controls/inhibits HIV replication. , mdpi.com
Viral Entry Does not affect HIV binding or internalization.
Antiviral Chemokines Increased the quantity of β-chemokines (MIP-1α, MIP-1β, CCL5).
Cellular Processes Increased autophagic flux.
Inflammation Ameliorated the expression of proinflammatory cytokines. , mdpi.com

Metabolic Disorders

Effects in Diet-Induced Obesity (DIO) Murine Models

Research using murine models of diet-induced obesity (DIO) has revealed that this compound (LNFP III) can ameliorate several key aspects of metabolic dysfunction. Administration of LNFP III to mice with established obesity has been shown to improve glucose tolerance and enhance insulin (B600854) sensitivity.

The beneficial metabolic effects of LNFP III appear to be mediated through both direct and indirect mechanisms. One significant pathway involves the modulation of inflammatory responses within adipose tissue. LNFP III has been observed to activate macrophages and dendritic cells to increase the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. This increase in IL-10 helps to reduce inflammation in white adipose tissue, which in turn sensitizes adipocytes to the action of insulin.

Concurrently, LNFP III treatment has been found to directly impact hepatic lipid metabolism. It upregulates the nuclear receptor FXR-alpha (also known as NR1H4) in the liver. The activation of this receptor leads to the suppression of lipogenesis, the metabolic process of synthesizing fatty acids. This action contributes to the protection against the development of hepatosteatosis, or fatty liver, a common complication of obesity. The signaling pathways underlying these effects appear to involve the extracellular signal-regulated kinase (ERK)-activator protein 1 (AP-1) pathway, which plays a role in both the inflammatory and metabolic responses to LNFP III.

Table 1: Effects of this compound in Diet-Induced Obese Mice

ParameterObservationImplication
Glucose Tolerance ImprovedEnhanced ability to clear glucose from the bloodstream
Insulin Sensitivity IncreasedImproved cellular response to insulin
White Adipose Tissue Reduced inflammationLowered obesity-associated chronic inflammation
Hepatic Lipogenesis SuppressedDecreased fat production in the liver, protecting against fatty liver disease
Interleukin-10 (IL-10) Increased production by immune cellsPromotion of an anti-inflammatory environment
FXR-alpha (NR1H4) Upregulated in the liverKey regulator in suppressing fat synthesis in the liver

Role in Embryonic Development and Differentiation Processes

This compound, as a component of the Lewis X (LeX) antigen, is implicated in crucial early events of embryonic development. The LeX antigen is notably expressed during the preimplantation stages of mouse embryogenesis, and its presence is associated with the process of compaction. Compaction is a critical developmental step where blastomeres adhere tightly to each other, a prerequisite for the formation of the blastocyst.

Fucosylated oligosaccharides, including structures like LNFP III, are recognized as playing vital roles in various aspects of embryogenesis. nih.gov Their involvement extends to processes such as fertilization and the development of the nervous system, where they regulate neurite growth, migration, and synapse formation. nih.gov

Ecological and Epidemiological Considerations of Lacto N Fucopentaose Iii

Variability in Human Milk Oligosaccharide Composition

The composition of HMOs in human milk is not uniform; it varies considerably among individuals and populations. This variability is a key aspect of the personalized nutrition provided by breast milk and is largely driven by maternal genetics, with geographical and environmental factors also playing a role.

The synthesis of fucosylated HMOs, including LNFP III, is primarily governed by the maternal expression of specific fucosyltransferase genes, namely FUT2 (Secretor gene) and FUT3 (Lewis gene). taylorandfrancis.comdovepress.com These enzymes are responsible for adding fucose units to precursor oligosaccharide chains.

Secretor Status (FUT2 gene): The FUT2 gene encodes for an α1-2 fucosyltransferase. Mothers with at least one functional copy of this gene are known as "secretors" (Se+) and can produce HMOs with an α1-2 fucose linkage, such as 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-fucopentaose I (LNFP I). nih.govtandfonline.com Conversely, individuals with two non-functional copies of the FUT2 gene are "non-secretors" (Se-). Their milk lacks or has very low levels of α1-2 fucosylated HMOs. nih.gov

Lewis Blood Group (FUT3 gene): The FUT3 gene encodes for an α1-3/α1-4 fucosyltransferase. This enzyme is responsible for synthesizing structures like LNFP II (containing an α1-4 fucose linkage) and LNFP III (containing an α1-3 fucose linkage). frontiersin.org

The interplay between these two genes significantly impacts the concentration of LNFP III. In secretor mothers, the FUT2 enzyme actively utilizes the precursor oligosaccharide, lacto-N-tetraose (LNT), to synthesize α1-2 fucosylated HMOs. This competition for the LNT substrate limits its availability for the FUT3 enzyme. In non-secretor mothers, the inactive FUT2 enzyme does not consume LNT, making it more readily available for the FUT3 enzyme to synthesize α1-3/α1-4 fucosylated HMOs. Consequently, the concentration of LNFP III is significantly higher in the milk of non-secretor mothers. nih.govresearchgate.netnih.gov

Table 1: Influence of Maternal Secretor Status on the Relative Abundance of Key Fucosylated HMOs
HMOLinkage TypeTypical Abundance in Secretor (Se+) MilkTypical Abundance in Non-Secretor (Se-) Milk
2'-Fucosyllactose (2'-FL)α1-2HighVery Low / Absent
Lacto-N-fucopentaose I (LNFP I)α1-2HighVery Low / Absent
Lacto-N-fucopentaose II (LNFP II)α1-4LowerHigher
Lacto-N-fucopentaose III (LNFP III)α1-3LowerHigher

Beyond maternal genetics, geographical location has been identified as a significant determinant of HMO composition. Studies have revealed distinct HMO profiles in populations from different parts of the world. For LNFP III specifically, research has shown notable geographical variation. For instance, one study involving eleven international cohorts found that the concentration of LNFP III was significantly higher in milk produced by Swedish mothers compared to those in several other locations. escholarship.org Another study noted that even within the United States, mothers from California had higher levels of LNFP III compared to a cohort from Washington. researchgate.net

Comparative Abundance and Distinctness from other Fucosylated and Neutral Human Milk Oligosaccharides

LNFP III is a neutral, fucosylated pentasaccharide. Its abundance relative to other HMOs is highly dependent on the mother's secretor status. In the milk of non-secretor mothers, where it is more prominent, LNFP III can be one of the most abundant fucosylated HMOs, alongside 3-fucosyllactose (B594375) (3-FL) and LNFP II. researchgate.net

Structurally, all Lacto-N-fucopentaoses consist of a five-sugar backbone. What distinguishes them is the specific linkage of the single fucose molecule to the precursor chain. LNFP III is defined by the attachment of a fucose molecule via an α1-3 linkage to an N-acetylglucosamine (GlcNAc) residue of a lacto-N-neotetraose core structure. frontiersin.orgmdpi.com This is distinct from its isomers:

Lacto-N-fucopentaose I (LNFP I): Fucose is attached via an α1-2 linkage to the terminal galactose of a lacto-N-tetraose core.

Lacto-N-fucopentaose II (LNFP II): Fucose is attached via an α1-4 linkage to a GlcNAc residue of a lacto-N-tetraose core.

Table 2: Structural Comparison of Lacto-N-fucopentaose (LNFP) Isomers
CompoundCore StructureFucose LinkageChemical Structure
Lacto-N-fucopentaose ILacto-N-tetraoseα1-2 to GalactoseGal(α1-2)Fuc(β1-3)GlcNAc(β1-3)Gal(β1-4)Glc
Lacto-N-fucopentaose IILacto-N-tetraoseα1-4 to GlcNAcGal(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)Gal(β1-4)Glc
This compoundLacto-N-neotetraoseα1-3 to GlcNAcGal(β1-4)[Fuc(α1-3)]GlcNAc(β1-3)Gal(β1-4)Glc

Epidemiological Associations with Infant Health Outcomes (Preclinical Observational Studies)

While large-scale clinical trials on individual HMOs are emerging, preclinical and observational studies have begun to suggest associations between the consumption of specific HMOs and infant health outcomes.

One area of significant interest is the influence of HMOs on the establishment of the infant gut microbiome. An observational study found that an HMO profile characterized by high levels of LNFP III, 3-fucosyllactose, and lacto-N-neodifucohexaose-II was positively associated with the relative abundance of the beneficial bacterium Bifidobacterium breve in the infant gut. researchgate.net Bifidobacterium species are crucial early colonizers of the infant gut and are known to play a key role in immune development and pathogen protection.

Furthermore, fucosylated HMOs have been linked to protective effects against infectious diseases. A key observational study in HIV-exposed but uninfected children found that higher maternal breastmilk concentrations of non-α1-2-linked fucosylated HMOs, a group that includes LNFP III, were associated with reduced mortality during breastfeeding. mdpi.com Supporting these findings, a preclinical in vitro study provided evidence that LNFP III exhibits direct HIV-inhibitory activity by augmenting an antiviral mechanism in macrophages. mdpi.com These studies suggest a potential role for LNFP III in modulating the infant's immune response and providing protection against specific pathogens.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying LNFP III in complex biological matrices?

LNFP III can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which distinguishes its unique glycosidic linkages (e.g., α1-4 fucosylation) from structurally similar HMOs like LNFP I or II. Quantitative nuclear magnetic resonance (qNMR) is also used for purity assessment in synthetic samples . For complex mixtures (e.g., infant fecal samples), liquid chromatography-tandem MS (LC-MS/MS) with targeted glycomic profiling is preferred to resolve isomeric HMOs .

Q. What are the primary challenges in synthesizing LNFP III for experimental studies?

Chemical synthesis requires precise regioselective fucosylation of the lacto-N-tetraose backbone. Challenges include avoiding side reactions (e.g., β-fucose formation) and ensuring stereochemical purity. Enzymatic synthesis using recombinant α1-3/4 fucosyltransferases offers higher specificity but requires optimization of reaction conditions (e.g., pH, donor substrates) . Post-synthesis purification via size-exclusion chromatography is critical to remove incomplete oligosaccharides .

Advanced Research Questions

Q. How can researchers design experiments to investigate LNFP III's role in modulating infant gut microbiota?

Utilize in vitro batch cultures inoculated with infant fecal microbiota and track LNFP III degradation kinetics using HPLC. For in vivo models, germ-free mice colonized with defined microbial consortia (e.g., Bifidobacterium longum subsp. infantis) can assess host-microbe interactions. Multivariate redundancy analysis (e.g., RDA) is recommended to correlate LNFP III utilization with microbial taxa and metabolites (e.g., short-chain fatty acids) .

Q. How can conflicting data on LNFP III's immunomodulatory effects be resolved?

Contradictions in studies (e.g., pro-inflammatory vs. anti-inflammatory outcomes) may arise from differences in cell models (e.g., primary immune cells vs. immortalized lines) or dosing regimes. Systematic reviews with meta-analyses should stratify results by experimental design, while mechanistic studies using knockout mice (e.g., TLR4⁻/⁻) can clarify receptor-specific pathways .

Q. What methodologies are suitable for studying LNFP III's interactions with microbial glycosidases?

Enzyme kinetics assays (e.g., Michaelis-Menten parameters) using purified fucosidases or whole bacterial lysates can quantify LNFP III hydrolysis rates. Glycan microarray platforms enable high-throughput screening of microbial binding specificity. Structural insights can be obtained via X-ray crystallography or cryo-EM of enzyme-substrate complexes .

Methodological Considerations

Q. How should researchers address variability in LNFP III bioactivity across donor populations?

Stratify clinical cohorts by secretor status (FUT2 genotype), as LNFP III levels in human milk correlate with maternal genetic polymorphisms. In in vitro studies, use standardized HMO pools to control for inter-donor variability .

Q. What statistical approaches are optimal for analyzing LNFP III's dose-response effects?

Non-linear regression models (e.g., log-logistic curves) are ideal for dose-response studies. For omics datasets (e.g., metagenomics, metabolomics), apply false discovery rate (FDR) corrections to minimize type I errors in multi-variable analyses .

Data Interpretation Frameworks

Q. How can the PICOT framework be applied to LNFP III research?

  • Population : Preterm infants with dysbiosis.
  • Intervention : LNFP III supplementation (5 mg/day).
  • Comparison : Placebo or other HMOs (e.g., 2′-FL).
  • Outcome : Microbial diversity (Shannon index) at 8 weeks.
  • Time : Longitudinal sampling over 12 weeks. This structure ensures alignment between hypothesis and experimental design .

Q. What criteria (e.g., FINER) should guide LNFP III research questions?

  • Feasible : Access to synthetic LNFP III and gnotobiotic facilities.
  • Interesting : Links to neonatal immunity or microbiome engineering.
  • Novel : Unexplored mechanisms (e.g., epigenetic effects).
  • Ethical : Compliance with infant clinical trial guidelines.
  • Relevant : Potential for therapeutic applications in enteric infections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.